Ferric acetate, basic

Iron oxide nanoparticles Precursor engineering Phase-selective synthesis

Ferric acetate, basic (CAS 10450-55-2) is not a simple iron salt but a coordination compound with the empirical formula Fe(OH)(CH₃COO)₂ and the trinuclear structural formulation [Fe₃O(OAc)₆(H₂O)₃]OAc, featuring a central μ₃-oxo bridge joining three equivalent iron(III) centres in a triangular geometry. It is supplied as a brownish-red amorphous powder that is practically insoluble in water but soluble in ethanol and acids, with a molecular weight of 190.94 g/mol.

Molecular Formula C4H7FeO5
Molecular Weight 190.94 g/mol
Cat. No. B8086162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric acetate, basic
Molecular FormulaC4H7FeO5
Molecular Weight190.94 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[OH-].[Fe+3]
InChIInChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3
InChIKeyVYMHFSZGDLIMMG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Acetate, Basic (CAS 10450-55-2): Trinuclear Iron(III) Coordination Complex for Controlled-Outcome Material Synthesis and Textile Chemistry


Ferric acetate, basic (CAS 10450-55-2) is not a simple iron salt but a coordination compound with the empirical formula Fe(OH)(CH₃COO)₂ and the trinuclear structural formulation [Fe₃O(OAc)₆(H₂O)₃]OAc, featuring a central μ₃-oxo bridge joining three equivalent iron(III) centres in a triangular geometry [1]. It is supplied as a brownish-red amorphous powder that is practically insoluble in water but soluble in ethanol and acids, with a molecular weight of 190.94 g/mol [2]. First characterised by Mössbauer spectroscopy as possessing all iron atoms in equivalent high-spin ⁶S 3d⁵ positions, this compound is historically established as a mordant, leather dye, and wood preservative, and has more recently been deployed as a tunable precursor for iron oxide nanomaterials and as a catalyst scaffold in organic transformations [3].

Why Ferric Acetate, Basic Cannot Be Replaced by Ferric Chloride, Nitrate, or Sulfate in Critical Applications


Substituting ferric acetate, basic with simpler ferric salts such as FeCl₃, Fe(NO₃)₃, or Fe₂(SO₄)₃ introduces fundamentally different counter-ion chemistry that governs decomposition pathways, product phase identity, and morphological outcomes. The acetate ligand is not a spectator: during thermal processing it participates in redox reactions (e.g., oxidative dehydrogenation of solvent, esterification) that directly determine whether magnetite (Fe₃O₄), hematite (α-Fe₂O₃), or wuestite (FeO) is formed, and whether the resulting nanostructure adopts a nanorod, bulk, or nanowire morphology [1]. In catalytic applications, the acetate counter-ion yields markedly different metal dispersion, leaching behaviour, and metal time yield compared with nitrate or sulfate [2]. The water-insolubility of basic ferric acetate further distinguishes it from the freely soluble ferric chloride and nitrate, enabling application-specific delivery formats — such as surface mordanting and ebonizing — where controlled, localised iron–tannin complexation is required rather than bulk solution-phase reactivity [3].

Quantitative Differentiation Evidence for Ferric Acetate, Basic Versus Closest Iron(III) Analogues


Precursor-Controlled Iron Oxide Phase and Morphology: Acetate Yields Hematite Nanorods, Chloride Gives Wuestite, Nitrate Gives Magnetite

In a direct head-to-head precipitation study, iron(III) acetate, iron(III) chloride, and iron(III) nitrate were used as precursors under identical conditions. The acetate precursor exclusively yielded hematite (α-Fe₂O₃) nanorods with uniform shape and no agglomeration. In contrast, the chloride precursor produced wuestite (FeO) phase, and the nitrate precursor produced magnetite (Fe₃O₄), both accompanied by bulk structures and agglomeration rather than discrete nanorods [1]. This demonstrates that precursor identity alone — independent of other reaction parameters — dictates both the crystallographic phase and the nanoscale morphology of the iron oxide product.

Iron oxide nanoparticles Precursor engineering Phase-selective synthesis

Solvent-Controlled Phase Switching Between Magnetite and Hematite Using Iron(III) Acetate as a Single Precursor

Using iron(III) acetate as the sole iron source, the choice of solvent system alone determines the iron oxide phase formed. In iron(III) acetate/ethanol at 180 °C, pure magnetite (Fe₃O₄) was obtained with an average crystallite size of 11.1 nm and stoichiometry Fe₂.₈₉O₄. In iron(III) acetate/acetic acid/ethanol under the same temperature, pure hematite (α-Fe₂O₃) was formed exclusively, with crystallite sizes reaching 22.6 nm for magnetite and up to 46.7 nm for hematite in the octanol variant [1]. This phase-switching capability arises from the acetate ligand's participation in in situ redox chemistry — oxidative dehydrogenation of ethanol to ethyl acetate reduces Fe³⁺ to Fe²⁺, enabling magnetite formation, whereas added acetic acid drives esterification that generates water in situ, hydrolysing the acetate and yielding hematite. No such solvent-programmable phase control is available with ferric chloride or nitrate precursors, which lack the redox-active carboxylate ligand.

Magnetite nanoparticles Hematite nanoparticles Solvent-controlled synthesis

Fischer–Tropsch Catalyst Metal Time Yield: Iron Acetate Outperforms Iron Nitrate as Catalyst Precursor

In a comparative study of iron catalysts supported on carbon spheres (d = 900 ± 50 nm) for Fischer–Tropsch synthesis, catalysts prepared from iron acetate and iron nitrate were evaluated side by side. The catalyst prepared from iron acetate showed a higher metal time yield than the catalyst prepared from iron nitrate under otherwise identical preparation and reaction conditions [1]. The superior performance was attributed to differences in iron dispersion on the carbon support arising from precursor-specific decomposition and anchoring chemistry.

Fischer–Tropsch synthesis Iron catalyst Metal time yield

Fenton-Like Heterogeneous Catalyst Stability: Iron Acetate Delivers Lowest Leaching and Best Reusability Among Three Iron Precursors

Three iron salts — iron acetate, iron sulfate, and iron nitrate — were compared as precursors for Fe/activated carbon (7 wt% Fe) heterogeneous Fenton-like catalysts evaluated for azo-dye Orange II removal from water. Following pre-treatment at 300 °C, the three catalysts exhibited distinct textural properties, iron dispersion, and iron location within the pore structure. The catalyst derived from iron acetate was identified as the best option based on combined activity and stability metrics, with the key differentiator being low iron leaching, which directly enabled catalyst reutilization across multiple cycles [1]. In contrast, catalysts prepared from sulfate and nitrate precursors showed higher leaching, compromising long-term stability.

Heterogeneous Fenton catalysis Iron leaching Catalyst reusability

Mordant Chromophoric Strength: Acetate Iron Delivers the Highest Colour Yield on Ramie Fabric Compared with Alum and Copper Mordants

In a controlled dyeing study on ramie fabric using Artemisiae argyi Herba extract, three mordants — acetate iron, dichloride copper, and alum — were compared for their effect on chromaticity and colorfastness. The chromophoric degree (colour strength) was highest for acetate iron, with no significant distinction observed among the other mordants [1]. This indicates that acetate iron, as the ferric acetate, basic-derived mordant, provides superior dye fixation and colour development on cellulosic fibres.

Natural dyeing Mordant comparison Chromophoric degree

Ebonizing Darkness Controlled by Iron Counterion: Acetate Produces the Darkest Wood Stain

A systematic investigation of iron-based ebonizing solutions established that the darkness and colour of the iron–tannin phenolate complex formed on wood are controlled by two factors: tannin concentration (higher → darker) and the counterion of iron, with acetate specifically yielding darker results than alternative counterions [1]. The study further developed an optimised protocol using a 0.125 M iron acetate solution applied at 1 mL per 125 cm² of wood surface to achieve maximal darkening of cherry and red oak with minimal solution volume. The active species was identified as basic iron acetate, [Fe₃O(C₂H₃O₂)₆(H₂O)₃](CH₃COO), formed via air oxidation of ferrous acetate in the vinegar–steel wool reaction mixture.

Wood ebonizing Iron-tannin complexation Counterion effect

High-Value Application Scenarios Where Ferric Acetate, Basic Is the Scientifically Justified Procurement Choice


Synthesis of Phase-Pure Hematite Nanorods for Gas Sensing, Photocatalysis, or Pigment Applications

When the application demands hematite (α-Fe₂O₃) with a uniform nanorod morphology and minimal agglomeration, ferric acetate, basic is the only precursor among common ferric salts that delivers this outcome. Ferric chloride yields wuestite and ferric nitrate yields magnetite under identical precipitation conditions [1]. Researchers targeting hematite nanorods for gas sensors, photoanodes, or inorganic pigments should specify ferric acetate, basic in their procurement to ensure phase and morphology fidelity.

Solvent-Programmable Magnetite/Hematite Nanoparticle Synthesis from a Single Iron Precursor

For laboratories requiring access to both magnetite (Fe₃O₄) and hematite (α-Fe₂O₃) nanoparticles with crystallite size tunability between 11 and 47 nm, ferric acetate, basic enables phase selection by simple solvent choice — ethanol yields magnetite, while ethanol/acetic acid yields hematite — without changing the iron source [1]. This single-precursor platform reduces inventory complexity and eliminates cross-contamination risks associated with multiple iron salt precursors.

Preparation of Stable, Reusable Heterogeneous Fenton Catalysts for Wastewater Treatment

When developing Fe/activated carbon catalysts for advanced oxidation processes, iron acetate as the precursor yields catalysts with the lowest iron leaching and best reusability compared with iron sulfate and iron nitrate precursors [1]. This is a critical procurement consideration for pilot-scale and industrial wastewater treatment systems where catalyst longevity and compliance with dissolved iron discharge limits are operational necessities.

Maximum-Darkness Wood Ebonizing for Fine Furniture, Musical Instruments, and Architectural Millwork

For craftsmen and manufacturers seeking the deepest, most neutral black ebonizing effect on tannin-rich hardwoods (oak, cherry, walnut), ferric acetate, basic — applied as a 0.125 M solution at 1 mL per 125 cm² — provides darker results than iron sulfate or chloride alternatives due to the acetate counterion's specific effect on iron–tannin phenolate complex formation [1]. This evidence supports the procurement of basic ferric acetate or its controlled preparation from steel wool and vinegar following the validated protocol.

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